4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one
CAS No.:
Cat. No.: VC14956854
Molecular Formula: C27H25ClN2O2
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H25ClN2O2 |
|---|---|
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | 4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-chlorochromen-2-one |
| Standard InChI | InChI=1S/C27H25ClN2O2/c28-23-11-12-25-24(18-23)22(17-26(31)32-25)19-29-13-15-30(16-14-29)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17-18,27H,13-16,19H2 |
| Standard InChI Key | WBAZASIHBCHIIX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one, reflects its intricate structure. The chromenone backbone (a bicyclic system comprising a benzene ring fused to a pyrone) is substituted at the 4-position with a methyl-linked benzhydrylpiperazine group and at the 6-position with a chlorine atom. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 4-[(4-Benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.95 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely lipophilic (estimated) |
| Melting Point | Undetermined |
Structural Analysis
The chromenone core confers rigidity and planar geometry, while the benzhydrylpiperazine moiety introduces steric bulk and potential for hydrogen bonding. The chlorine atom at the 6-position enhances electron-withdrawing effects, potentially influencing reactivity and target binding. Computational modeling suggests that the piperazine nitrogen atoms may participate in electrostatic interactions with biological targets, such as enzymes or receptors .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with 6-chloro-2H-chromen-2-one as the precursor. A nucleophilic substitution reaction introduces the benzhydrylpiperazine group via a methylene bridge. Key steps include:
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Alkylation: Reaction of 6-chloro-2H-chromen-2-one with paraformaldehyde to generate a hydroxymethyl intermediate.
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Coupling: Condensation with 1-benzhydrylpiperazine under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide).
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Purification: Column chromatography or recrystallization to isolate the final product.
Reaction Optimization
Yields are highly dependent on reaction conditions. For example, using triethylamine as a catalyst improves nucleophilicity, while elevated temperatures (80–100°C) enhance reaction rates. Solvent choice also impacts purity; non-polar solvents may precipitate byproducts, simplifying isolation.
Applications and Future Directions
Therapeutic Development
The compound’s dual chromenone-piperazine architecture positions it as a lead candidate for:
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Oncology: As a topoisomerase inhibitor or kinase
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